molecular formula C22H25N5O2S B11404721 6-(4-ethoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11404721
M. Wt: 423.5 g/mol
InChI Key: DPEVNMYBRWBATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound features a fusion of triazole and thiadiazine rings, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . The reaction is carried out in ethanol, and the product is obtained by filtration and recrystallization from ethanol, dimethyl sulfoxide, or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets:

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5O2S/c1-3-8-18-24-25-22-27(18)26-19(15-11-13-17(14-12-15)29-4-2)20(30-22)21(28)23-16-9-6-5-7-10-16/h5-7,9-14,19-20,26H,3-4,8H2,1-2H3,(H,23,28)

InChI Key

DPEVNMYBRWBATG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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